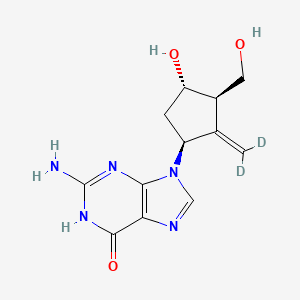

Entecavir-d2

Description

BenchChem offers high-quality Entecavir-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Entecavir-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15N5O3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-amino-9-[(1S,3R,4S)-2-(dideuteriomethylidene)-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2 |

InChI Key |

QDGZDCVAUDNJFG-FIIIVWQOSA-N |

Isomeric SMILES |

[2H]C(=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N)[2H] |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Entecavir-d2: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that effectively suppresses HBV replication by inhibiting the viral DNA polymerase. Entecavir-d2 is a deuterated form of Entecavir, where two hydrogen atoms on the exocyclic methylene group have been replaced with deuterium. This isotopic labeling makes Entecavir-d2 an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Entecavir in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties and stability of Entecavir-d2, along with relevant experimental protocols and mechanistic insights.

Chemical and Physical Properties

The fundamental chemical and physical properties of Entecavir-d2 are crucial for its handling, formulation, and analytical characterization. While some properties are specific to the deuterated analogue, many are comparable to the non-labeled Entecavir.

Table 1: Chemical and Physical Properties of Entecavir-d2 and Entecavir

| Property | Entecavir-d2 | Entecavir |

| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one | 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one |

| Molecular Formula | C₁₂H₁₃D₂N₅O₃[1][2][3] | C₁₂H₁₅N₅O₃ |

| Molecular Weight | ~279.3 g/mol [1][3] | 277.28 g/mol |

| Appearance | Solid[1] | White to off-white powder |

| Melting Point | Data not available | ~220 °C (monohydrate) |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO, Methanol, and Water[1] | Slightly soluble in water (2.4 mg/mL) |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[1] | Not Applicable |

Stability Profile

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific stability studies on Entecavir-d2 are not extensively published, the stability profile of Entecavir provides a strong indication of the expected behavior of its deuterated analogue. Forced degradation studies on Entecavir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies on Entecavir:

-

Acidic and Alkaline Hydrolysis: Entecavir shows susceptibility to degradation under acidic and alkaline conditions.[4][5] One study noted that cytotoxicity increased only under basic conditions.[6]

-

Oxidative Degradation: The drug undergoes extensive degradation under oxidative stress, for instance, when exposed to hydrogen peroxide.[4][5][7]

-

Thermal and Photolytic Stability: Entecavir is relatively stable under thermal and photolytic stress conditions.[4][5]

-

Excipient Compatibility: Studies have shown Entecavir to be compatible with common excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, and polyethylene glycol.[8] However, an incompatibility with lactose monohydrate has been reported, which is important for formulation considerations.[8][9]

It is reasonable to expect that Entecavir-d2 will exhibit a similar stability profile. The primary use of Entecavir-d2 as an internal standard in analytical methods necessitates that its stability in analytical solutions be carefully evaluated.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit the HBV polymerase.

The mechanism involves three key inhibitory actions on the viral polymerase:

-

Priming: Inhibition of the initiation of DNA synthesis.

-

Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.

-

DNA Synthesis: Preventing the synthesis of the positive DNA strand.

This multi-faceted inhibition effectively halts viral replication.

Caption: Mechanism of action of Entecavir within a hepatocyte.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is representative of methods used to analyze Entecavir and its degradation products, and is suitable for Entecavir-d2.[6]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size).

-

Column Temperature: 30°C.

-

Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4.0) in a ratio of 9:91 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 253 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of the drug substance.

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 24 hours.

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to a temperature of 60°C for 24 hours.

-

Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

-

Analysis: Following exposure to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Generalized Synthesis Workflow

The synthesis of Entecavir is a multi-step process, and various routes have been developed. The synthesis of Entecavir-d2 would follow a similar pathway with the introduction of deuterium at an appropriate step, often during the formation of the exocyclic methylene group. Below is a high-level, generalized workflow.

Caption: A generalized workflow for the chemical synthesis of Entecavir.

Conclusion

Entecavir-d2 is a critical analytical standard for the development and clinical monitoring of Entecavir. Its chemical properties are largely analogous to those of Entecavir, with the key difference being the isotopic labeling that allows for its use in mass spectrometry-based assays. The stability profile of Entecavir, characterized by susceptibility to oxidative and hydrolytic degradation, provides a reliable framework for handling and formulating Entecavir-d2. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Entecavir-D2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. vivanls.com [vivanls.com]

- 4. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Entecavir-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Entecavir-d2, a deuterated isotopologue of the potent antiviral agent Entecavir. Given the absence of a dedicated published synthesis for Entecavir-d2, this document outlines a robust and plausible methodology based on established synthetic strategies for Entecavir, combined with common isotopic labeling techniques. Entecavir-d2 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, making its synthesis a crucial aspect of drug development and clinical analysis.[1][2][3]

The proposed synthesis involves the introduction of two deuterium atoms onto the exocyclic methylene group of the cyclopentane core, a key structural feature of the Entecavir molecule. This is strategically achieved late in the synthetic sequence to maximize isotopic incorporation and minimize potential loss of the label in subsequent steps. The core of this proposed method relies on a Wittig reaction using a deuterated phosphonium ylide.

Proposed Synthetic Pathway

The overall synthetic strategy commences with a chiral precursor to establish the stereochemistry of the cyclopentane ring, followed by the crucial olefination reaction to introduce the deuterated methylene group, and finally, the attachment of the guanine base and deprotection to yield the final product. A key intermediate in many Entecavir syntheses is a protected cyclopentanone derivative, which serves as the ideal substrate for the deuterated Wittig reaction.[4][5][6]

The following diagram illustrates the proposed multi-step synthesis of Entecavir-d2.

Caption: Proposed synthetic pathway for Entecavir-d2.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the proposed synthesis of Entecavir-d2. Yields are based on representative values from analogous non-deuterated syntheses and Wittig reactions found in the literature.

Table 1: Key Reagents and Expected Yields

| Step | Reaction | Key Reagents | Starting Material | Product | Representative Yield (%) |

| 1 | Wittig Olefination | [D2]Methyltriphenylphosphonium Bromide, n-BuLi | Protected Cyclopentanone | Protected Entecavir-d2 Intermediate | 75-85 |

| 2 | Mitsunobu Coupling | Guanine Derivative, DIAD, PPh3 | Protected Entecavir-d2 Intermediate | Coupled Entecavir-d2 (Protected) | 60-70 |

| 3 | Deprotection | Acidic or Fluoride-based conditions | Coupled Entecavir-d2 (Protected) | Entecavir-d2 | >90 |

Table 2: Analytical and Isotopic Purity Data for Final Product

| Parameter | Method | Expected Value |

| Chemical Purity | HPLC | >98% |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d2)[2] |

| Molecular Weight | Mass Spectrometry | 279.29 g/mol [2][3] |

| 1H-NMR | NMR Spectroscopy | Absence of signals for exocyclic methylene protons |

| 13C-NMR | NMR Spectroscopy | Characteristic shifts for cyclopentane and purine core |

Experimental Protocols

Detailed methodologies for the key experiments in the proposed synthesis are provided below. These protocols are adapted from established procedures for Entecavir synthesis and general deuteration methods.

Protocol 1: Synthesis of [D2]Methyltriphenylphosphonium Bromide

This protocol describes the preparation of the deuterated Wittig reagent precursor.

-

Reaction Setup: A flame-dried, round-bottom flask is charged with triphenylphosphine (1.0 eq). The flask is evacuated and backfilled with argon. Anhydrous toluene is added via syringe.

-

Addition of Deuterated Reagent: Deuterated bromomethane (CD3Br) or iodomethane (CD3I) (1.1 eq) is condensed into the reaction flask at -78 °C or added as a solution in an anhydrous solvent.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 24-48 hours. The reaction progress is monitored by TLC or 31P NMR.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration. The solid is washed with cold anhydrous diethyl ether and dried under vacuum to afford [D2]methyltriphenylphosphonium bromide as a white solid.

Protocol 2: Deuterated Wittig Olefination

This is the crucial step for introducing the deuterium label.

Caption: Experimental workflow for the deuterated Wittig reaction.

-

Ylide Generation: In a flame-dried, argon-purged flask, [D2]methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise. The mixture is then warmed to 0 °C and stirred for 1 hour, during which the white salt dissolves to form a characteristic orange-red solution of the ylide.[7][8]

-

Olefination Reaction: The reaction mixture is cooled back to -78 °C. A solution of the protected cyclopentanone precursor (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the protected Entecavir-d2 intermediate.

Protocol 3: Final Deprotection

The final step involves the removal of all protecting groups to yield Entecavir-d2. The choice of deprotection conditions depends on the protecting groups used in the synthesis of the cyclopentanone precursor.

-

Reaction Setup: The protected, coupled Entecavir-d2 intermediate is dissolved in a suitable solvent system (e.g., methanol/THF for acid-labile groups, or THF for fluoride-labile groups).

-

Deprotection:

-

For Acid-Labile Groups (e.g., Boc, Trityl, Acetals): An acid such as trifluoroacetic acid (TFA) or hydrochloric acid is added, and the reaction is stirred at room temperature until complete conversion is observed by TLC or LC-MS.

-

For Silyl Ethers (e.g., TBS, TIPS): A fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature.

-

-

Workup and Purification: The reaction mixture is neutralized and the solvent is removed under reduced pressure. The residue is purified by reverse-phase HPLC or recrystallization to afford Entecavir-d2 of high purity. The final product should be characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry to confirm its structure and isotopic incorporation.

Conclusion

This technical guide outlines a feasible and detailed synthetic strategy for Entecavir-d2. By adapting established synthetic routes for Entecavir, particularly through the use of a deuterated Wittig reagent, the targeted isotopic labeling on the exocyclic methylene group can be achieved efficiently. The provided protocols offer a solid foundation for researchers and drug development professionals to produce Entecavir-d2 for its critical role as an internal standard in analytical and metabolic studies. The successful synthesis and purification will rely on careful execution of these anhydrous and stereoselective reactions.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Entecavir-d2 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Entecavir-d2 as an internal standard in the quantitative bioanalysis of the antiviral drug Entecavir. The use of a stable isotope-labeled internal standard, such as Entecavir-d2, is paramount for developing robust and reliable bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the efficacy of Entecavir-d2 as an internal standard lies in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analyte (Entecavir-d2) is added to an unknown sample containing the analyte of interest (Entecavir).

Entecavir-d2 is an ideal internal standard because it is chemically identical to Entecavir, with the only difference being that two of its hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Entecavir and Entecavir-d2 are assumed to behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.

This co-eluting, chemically analogous internal standard effectively compensates for variations that can occur during the analytical process, such as:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard will be affected proportionally.

-

Chromatographic Separation: Any slight variations in retention time will affect both compounds similarly.

-

Mass Spectrometric Ionization: Fluctuations in the ionization efficiency in the mass spectrometer source, often caused by matrix effects, will impact both the analyte and the internal standard to the same extent.

By measuring the ratio of the response of the analyte to the response of the internal standard, accurate and precise quantification of Entecavir in complex biological matrices like plasma can be achieved.

Logical Framework for Using a Deuterated Internal Standard

The decision to use a deuterated internal standard like Entecavir-d2 is based on a logical progression aimed at ensuring the highest quality analytical data. The following diagram illustrates this logical relationship.

Rationale for using a deuterated internal standard.

Experimental Protocol: A Representative UPLC-MS/MS Method

While specific parameters can vary between laboratories and instrumentation, the following outlines a typical experimental protocol for the quantification of Entecavir in human plasma using an isotopically labeled internal standard. This protocol is based on methodologies described in the scientific literature for similar analyses.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for the extraction of Entecavir from plasma.

-

Aliquoting: Aliquot 100 µL of human plasma (containing unknown Entecavir concentrations) into a microcentrifuge tube.

-

Spiking: Add a small volume of the Entecavir-d2 internal standard working solution to each plasma sample.

-

Precipitation: Add a precipitating agent, such as methanol (e.g., 300 µL), to each tube.

-

Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

UPLC System: A high-performance liquid chromatography system capable of handling high pressures is used for the separation of Entecavir and its internal standard from endogenous plasma components.

-

Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., water with 0.1% formic acid) is typical.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.

-

Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Run Time: A short chromatographic run time of around 2-3 minutes is achievable with UPLC systems.

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

-

Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of Entecavir and Entecavir-d2.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions (Hypothetical):

-

Entecavir: m/z 278.1 → 152.1

-

Entecavir-d2: m/z 280.1 → 154.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern and the adduct ion formed.)

-

-

Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve the maximum signal intensity for both MRM transitions.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical assay of Entecavir using Entecavir-d2 as an internal standard.

Bioanalytical workflow for Entecavir quantification.

Quantitative Data and Method Validation

A bioanalytical method using Entecavir-d2 as an internal standard must be rigorously validated to ensure its reliability. The following tables present representative data from such a validation, demonstrating the performance of the method.

Table 1: Linearity of the Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Entecavir/Entecavir-d2) | Accuracy (%) |

| 0.1 | 0.012 | 102.5 |

| 0.5 | 0.061 | 98.8 |

| 1.0 | 0.123 | 101.2 |

| 5.0 | 0.618 | 99.5 |

| 10.0 | 1.245 | 100.8 |

| 20.0 | 2.501 | 99.1 |

| A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99. |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 0.1 | 6.5 | 103.2 | 7.8 | 101.5 |

| Low QC | 0.3 | 5.2 | 98.9 | 6.1 | 99.8 |

| Medium QC | 8.0 | 4.1 | 101.5 | 5.5 | 100.7 |

| High QC | 16.0 | 3.8 | 99.2 | 4.9 | 98.6 |

| %CV = Coefficient of Variation |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| Low QC | 0.3 | 92.5 | 4.8 | 95.1 | 3.5 |

| High QC | 16.0 | 94.1 | 3.2 | 96.8 | 2.8 |

| A consistent recovery and a matrix effect close to 100% (or a consistent and reproducible matrix effect) indicate that the method is not significantly affected by the biological matrix. |

Conclusion

The use of Entecavir-d2 as an internal standard in the bioanalysis of Entecavir provides a robust and reliable method for quantification. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability, leading to accurate and precise results. The development and validation of a UPLC-MS/MS method incorporating Entecavir-d2 is a critical step in clinical and preclinical studies of Entecavir, ensuring the integrity of pharmacokinetic and other quantitative data.

A Technical Guide to the Certificate of Analysis and Purity of Entecavir-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Entecavir-d2, a deuterated analog of the potent antiviral agent Entecavir. Entecavir-d2 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Entecavir in biological matrices.[1][2] This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the analytical methodologies for purity determination, and illustrates the compound's mechanism of action.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Entecavir-d2 is a formal document that confirms the compound's identity, purity, and quality. It provides quantitative data from various analytical tests performed on a specific batch. While CoAs are lot-specific, the following table summarizes the typical tests and acceptance criteria for high-purity Entecavir-d2 intended for research and pharmaceutical development.

| Test Parameter | Specification | Typical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |

| Chemical Purity (by NMR) | ≥ 98.0% | Quantitative ¹H-NMR |

| Isotopic Purity (d2) | ≥ 99.0 atom % D | Mass Spectrometry |

| Diastereomeric Purity | Report individual diastereomers | Chiral HPLC |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Conforms to USP <467> or ICH Q3C | Headspace Gas Chromatography (HS-GC) |

| Inorganic Impurities | Report value | Inductively Coupled Plasma (ICP-MS) |

Experimental Protocols for Purity Determination

The purity of Entecavir-d2 is a critical parameter, and High-Performance Liquid Chromatography (HPLC) is a widely used technique for its assessment.[3][4] This method is capable of separating Entecavir from its potential impurities, including diastereomers and degradation products.[3][5]

Methodology: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is a representative example based on published methods for Entecavir analysis.[4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase is typically adjusted to around 3.0-3.5 with phosphoric acid.[4] A common composition is a ratio of acetonitrile to buffer, such as 80:20 v/v.[4]

-

Detection: UV detection at approximately 254 nm, where Entecavir and its related impurities exhibit strong absorbance.[3][6]

-

Temperature: The column is maintained at a constant temperature, for example, 25°C.

-

Sample Preparation:

-

Accurately weigh a sample of Entecavir-d2 and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 500 µg/mL).[3][6]

-

The solution may be sonicated to ensure complete dissolution.[6]

-

If analyzing a formulated product, centrifugation may be required to remove excipients.[3][6]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent), a system suitability solution, a standard solution of known concentration, and the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of all potential impurities. The retention time for Entecavir is typically around 3.3 minutes under these conditions.[4]

-

-

Data Analysis: The purity is calculated by dividing the peak area of the main component (Entecavir-d2) by the total area of all peaks, expressed as a percentage.

Workflow for HPLC Purity Analysis of Entecavir-d2

Caption: A flowchart illustrating the key steps in determining the purity of Entecavir-d2 using HPLC.

Mechanism of Action: Inhibition of HBV Replication

Entecavir is a guanosine nucleoside analog that selectively inhibits the replication of the Hepatitis B virus (HBV).[8][9] Its deuterated form, Entecavir-d2, is expected to follow the same biological pathway. The mechanism involves several key intracellular steps:

-

Phosphorylation: Upon entering a host cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate.[10][11]

-

Competition: Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse transcriptase).[10]

-

Inhibition of Polymerase Activity: By binding to the viral polymerase, entecavir triphosphate inhibits all three of its essential functions:

This multi-faceted inhibition effectively terminates the viral replication cycle, leading to a significant reduction in HBV viral load.[8]

Signaling Pathway of Entecavir's Antiviral Activity

Caption: The intracellular pathway of Entecavir, from activation to the inhibition of HBV polymerase functions.

This guide provides a foundational understanding of the quality assessment and mechanism of action of Entecavir-d2. For specific applications, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and validate analytical methods according to their own established protocols and regulatory requirements.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. Entecavir - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Entecavir? [synapse.patsnap.com]

Entecavir-d2 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entecavir-d2, a deuterated analog of the potent antiviral drug Entecavir. This document is intended to serve as a comprehensive resource, covering supplier and purchasing information, detailed experimental protocols for analysis, and a summary of its mechanism of action.

Supplier and Purchasing Information

Entecavir-d2 is available from several specialized chemical suppliers. The following table summarizes key information from various suppliers to facilitate procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| Cayman Chemical | Entecavir-d2 | 37212 | ≥99% deuterated forms (d1-d2) | Intended for use as an internal standard for quantification of Entecavir by GC- or LC-MS.[1] |

| Simson Pharma Limited | Entecavir-D2 | E170002 | Certificate of Analysis provided with purchase. | Available via custom synthesis. |

| MedChemExpress | Entecavir-d2 | HY-13678S | Not specified | Deuterium labeled Entecavir. |

| VIVAN Life Sciences | Entecavir-d2 | VLCS-00661 | Not specified | Stable Isotope Labeled Compound. |

| Acanthus Research | Entecavir-D2 | ENT-10-002 | Not specified | Drug Substance Stable Isotope Labeled Reference Standard. |

| Pharmaffiliates | Entecavir-d2 | Not specified | Not specified | Labeled Entecavir for research purposes. |

| TLC Pharmaceutical Standards | Entecavir-d2 | Not specified | Not specified | Non-labeled CAS: 142217-69-4. |

Synthesis of Entecavir-d2

A detailed, publicly available experimental protocol for the specific synthesis of Entecavir-d2 is not readily found in the scientific literature. However, numerous synthetic routes for Entecavir have been published. The introduction of deuterium labels can typically be achieved by utilizing deuterated starting materials or reagents at a specific step in the synthesis.

One plausible strategy for the synthesis of Entecavir-d2, where the deuterium atoms are located on the exocyclic methylene group, would involve the use of a deuterated Wittig reagent or a similar methylenating agent in the final steps of the synthesis of the carbocyclic core, prior to the coupling with the guanine base. For instance, a deuterated version of the Nysted reagent could be employed.

The general synthesis of Entecavir often involves the stereoselective construction of the functionalized cyclopentyl core, followed by the coupling with a protected guanine derivative, and subsequent deprotection steps. Several approaches to the carbocyclic core have been described, starting from precursors like D-ribose or employing strategies such as intramolecular nitrile oxide cycloaddition or ring-closing metathesis. Researchers aiming to synthesize Entecavir-d2 would need to adapt these existing methods by incorporating deuterated reagents at the appropriate synthetic juncture.

Mechanism of Action

Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[2][3][4] It is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.

The mechanism of action involves the inhibition of all three catalytic functions of the HBV reverse transcriptase (polymerase):

-

Base priming: Inhibition of the initiation of DNA synthesis.

-

Reverse transcription: Inhibition of the synthesis of the negative DNA strand from the pregenomic RNA template.

-

DNA-dependent DNA synthesis: Inhibition of the synthesis of the positive DNA strand.[2]

Upon incorporation into the viral DNA, Entecavir acts as a chain terminator, thus halting viral replication.[3]

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Protocols: Analysis of Entecavir

The following is a representative experimental protocol for the analysis of Entecavir in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This method can be adapted for the analysis of Entecavir-d2, which is expected to have a similar retention time to the unlabeled compound under the same chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on published procedures for the quantitative determination of Entecavir.

4.1.1. Instrumentation

-

HPLC system equipped with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

4.1.2. Reagents and Materials

-

Entecavir reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

4.1.3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | A mixture of Methanol and Water (e.g., 55:45 v/v) or Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

4.1.4. Preparation of Standard Solution

-

Accurately weigh about 10 mg of Entecavir reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

4.1.5. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 1 mg of Entecavir and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4.1.6. System Suitability

Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the Entecavir peak should be not more than 1.5.

4.1.7. Analysis

Inject the standard solutions and the sample solution into the chromatograph, record the peak areas, and calculate the concentration of Entecavir in the sample.

Experimental Workflow

Caption: General workflow for the HPLC analysis of Entecavir.

References

Entecavir-d2 for Antiviral Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Entecavir and its deuterated analogue, Entecavir-d2, for antiviral research applications. Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir-d2 serves as an essential tool in the research and development of this drug, primarily as an internal standard for accurate quantification in complex biological matrices.

Core Concepts and Physicochemical Properties

Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a natural purine nucleoside.[1][2] Its structural modification confers high selectivity and potency against HBV polymerase.[3] Entecavir-d2 is a stable, isotopically labeled version of Entecavir, where two hydrogen atoms on the exocyclic methylene group are replaced with deuterium.[4] This mass shift makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass-to-charge ratio (m/z).[4][5]

| Property | Entecavir | Entecavir-d2 |

| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one-d2 |

| Molecular Formula | C₁₂H₁₅N₅O₃ | C₁₂H₁₃D₂N₅O₃[4] |

| Molecular Weight | 277.28 g/mol | 279.3 g/mol [4] |

| Appearance | White to off-white powder[6] | Solid[4] |

| Solubility | Slightly soluble in water (2.4 mg/mL)[6][7] | Soluble in DMSO, Methanol, Water[4] |

| Primary Application | Antiviral drug for Hepatitis B Virus (HBV) infection[1] | Internal standard for quantification of Entecavir[4] |

Mechanism of Antiviral Action

Entecavir is a prodrug that requires intracellular activation to exert its antiviral effect.[7] The process involves phosphorylation by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP). ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV polymerase (reverse transcriptase).[8][9]

ETV-TP disrupts viral replication by inhibiting all three essential activities of the HBV polymerase:

-

Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[3][8]

-

DNA Synthesis: The synthesis of the positive DNA strand.[7][8]

Incorporation of ETV-TP into the growing viral DNA chain results in its termination, halting viral replication.[9]

Pharmacokinetics and In Vitro/In Vivo Efficacy

Entecavir is well-absorbed orally, with pharmacokinetic properties that are proportional to the dose.[10] It exhibits potent antiviral activity in both cell culture models and animal studies.

Table 2: Pharmacokinetic Parameters of Entecavir in Healthy Subjects

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~100% (relative to oral solution) | [8] |

| Time to Peak Plasma Conc. (Tmax) | 0.5 - 1.5 hours | [8][10] |

| Plasma Protein Binding | ~13% | [8] |

| Effective Half-life | ~24 hours | [11] |

| Terminal Elimination Half-life | 128 - 149 hours | [8] |

| Metabolism | Not a substrate, inhibitor, or inducer of the CYP450 system | [7][8] |

| Elimination | Primarily renal excretion (62-73% of dose) |[11][12] |

Table 3: Summary of Non-Clinical Efficacy Data

| Model | Parameter | Result | Reference |

|---|---|---|---|

| HepG2 2.2.15 Cells (In Vitro) | EC₅₀ (HBV DNA reduction) | 3.75 nM | [4][5] |

| Duckling Model (In Vivo) | Serum & Hepatic Viral DNA | Reduced at 1 mg/kg dose | [4] |

| Woodchuck Model (In Vivo) | Viral Rebound/Resistance | None observed during 3 years of treatment |[13] |

Clinical Efficacy and Resistance Profile

Phase II and III clinical trials have demonstrated Entecavir's superiority over other nucleoside analogues like lamivudine in treating both nucleoside-naïve and lamivudine-refractory patients with chronic HBV.[10][14][15]

Table 4: Key Phase III Clinical Trial Outcomes (48 Weeks, Nucleoside-Naïve Patients)

| Outcome | Entecavir (0.5 mg) | Lamivudine (100 mg) | p-value | Reference |

|---|---|---|---|---|

| Histologic Improvement | 70 - 72% | 60 - 62% | < 0.01 | [10][12] |

| Mean HBV DNA Reduction (log₁₀ copies/mL) | -5.0 | -4.5 | < 0.001 | [10] |

| HBV DNA < 300 copies/mL (PCR) | 69 - 90% | 38 - 72% | < 0.001 | [10][12] |

| ALT Normalization | 85% | Not specified | - |[11] |

Entecavir possesses a high genetic barrier to resistance in treatment-naïve patients.[16][17] However, resistance can emerge, particularly in patients with pre-existing lamivudine resistance. The development of Entecavir resistance typically requires specific substitutions in the HBV polymerase gene in addition to the mutations that confer lamivudine resistance.[13]

Table 5: Common Entecavir Resistance Mutations in Lamivudine-Refractory HBV

| Primary Lamivudine Resistance Mutations | Required Additional Entecavir Resistance Substitutions |

|---|---|

| rtM204V and rtL180M | rtT184, rtS202, or rtM250 |

Experimental Protocols

Protocol: Quantitative Analysis of Entecavir in Plasma using LC-MS/MS

This protocol outlines a general procedure for the accurate measurement of Entecavir concentrations in plasma samples, using Entecavir-d2 as an internal standard. This is critical for pharmacokinetic and pharmacodynamic studies.

1. Materials and Reagents:

-

Plasma samples (human or animal)

-

Entecavir analytical standard

-

Entecavir-d2 internal standard (IS) solution (e.g., 100 ng/mL in methanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate for mobile phase modification

2. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add 20 µL of Entecavir-d2 IS solution. Vortex briefly.

-

Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute Entecavir and Entecavir-d2 with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

-

HPLC System: Agilent or Waters UPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Entecavir: Q1 m/z 278.1 → Q3 m/z 152.1

-

Entecavir-d2 (IS): Q1 m/z 280.1 → Q3 m/z 154.1

-

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Entecavir/Entecavir-d2) against the concentration of the Entecavir standards.

-

Use the regression equation from the calibration curve to determine the concentration of Entecavir in the unknown plasma samples.

Protocol: In Vitro HBV Antiviral Activity Assay

This protocol describes a method to evaluate the antiviral potency of Entecavir in a cell-based assay using a stable HBV-producing cell line.

1. Cell Line and Culture:

-

Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

2. Experimental Procedure:

-

Seed HepG2 2.2.15 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Entecavir (e.g., from 0.1 nM to 100 nM) in the culture medium. Include a "no drug" vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Entecavir.

-

Incubate the plates for 6-8 days, replacing the drug-containing medium every 2 days.

-

On the final day, collect the culture supernatant to quantify secreted HBV DNA. Also, lyse the cells to assess cytotoxicity.

3. Endpoint Analysis:

-

HBV DNA Quantification:

-

Isolate viral DNA from the collected culture supernatants using a commercial viral DNA extraction kit.

-

Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

-

-

Cytotoxicity Assay:

-

Measure cell viability in the cell lysates using a standard assay like MTT or CellTiter-Glo to ensure the observed antiviral effect is not due to cell death.

-

4. Data Analysis:

-

Normalize the HBV DNA levels in the treated wells to the vehicle control.

-

Plot the percentage of HBV DNA inhibition against the log concentration of Entecavir.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% effective concentration (EC₅₀), which is the concentration of Entecavir that inhibits HBV replication by 50%.

Conclusion

Entecavir is a cornerstone in the management of chronic HBV infection, characterized by its high potency and a significant barrier to the development of resistance. For the scientific community, the deuterated analogue, Entecavir-d2, is an indispensable tool. Its use as an internal standard in mass spectrometry-based bioanalysis ensures the generation of precise and accurate pharmacokinetic and drug metabolism data, which is fundamental to both preclinical and clinical research. This guide provides the foundational knowledge and protocols to effectively utilize Entecavir and Entecavir-d2 in advancing antiviral drug development and research.

References

- 1. Entecavir - Wikipedia [en.wikipedia.org]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. Entecavir versus other oral antiviral drugs for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 10. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with entecavir or tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards in mass spectrometry (MS), a technique that has become the gold standard for achieving reliable and reproducible results. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards provide an unparalleled ability to correct for variations inherent in complex sample matrices and analytical instrumentation.

The Fundamental Role of Internal Standards in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the detection and quantification of analytes in complex mixtures. However, the accuracy of these measurements can be compromised by several factors, including:

-

Matrix Effects: Co-eluting endogenous or exogenous compounds in the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

-

Sample Preparation Variability: Analyte loss can occur during various stages of sample preparation, such as extraction, evaporation, and reconstitution.[2]

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can lead to variations in signal intensity.

To mitigate these issues, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more accurate and precise results.

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the most effective.[3] This is due to their unique properties:

-

Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample preparation, chromatographic separation, and ionization.[3]

-

Co-elution: Ideally, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects at the same time.

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and differentiation by the mass spectrometer.

The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a reference method for its high accuracy and precision.[1][4][5]

Quantitative Impact of Deuterated Standards: A Data-Driven Perspective

The superiority of using deuterated internal standards is not merely theoretical; it is consistently demonstrated in validation data from numerous bioanalytical methods. The following tables summarize key performance characteristics from a validated LC-MS/MS method for the therapeutic drug monitoring of immunosuppressants, where deuterated internal standards were employed.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3][6]

| Analyte | Linear Range | LLOQ | Correlation Coefficient (r²) |

| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL | > 0.997 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL | > 0.997 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL | > 0.997 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL | > 0.997 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL | > 0.997 |

Table 2: Precision and Accuracy [3][6]

| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |

| Cyclosporine A | Low, Mid, High | 2.1 - 5.5 | 98.7 - 103.1 | 3.4 - 6.8 | 97.5 - 102.3 |

| Tacrolimus | Low, Mid, High | 1.9 - 4.8 | 96.4 - 105.2 | 2.9 - 5.7 | 95.8 - 104.5 |

| Sirolimus | Low, Mid, High | 2.5 - 6.1 | 97.1 - 106.8 | 4.1 - 7.9 | 96.3 - 105.9 |

| Everolimus | Low, Mid, High | 2.3 - 5.9 | 95.9 - 104.7 | 3.8 - 7.2 | 94.7 - 103.8 |

| Mycophenolic Acid | Low, Mid, High | 3.1 - 7.2 | 94.5 - 108.3 | 4.5 - 8.9 | 93.2 - 107.1 |

Table 3: Recovery and Matrix Effect [6][7]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Cyclosporine A | 78.9 | 95.2 - 104.8 |

| Tacrolimus | 81.2 | 96.1 - 103.5 |

| Sirolimus | 79.5 | 94.8 - 105.1 |

| Everolimus | 82.4 | 97.3 - 102.9 |

| Mycophenolic Acid | 76.6 | 93.7 - 106.3 |

Recovery values indicate the efficiency of the extraction process. Matrix effect values close to 100% indicate that the deuterated internal standard effectively compensated for ion suppression or enhancement.

Experimental Protocols: A Practical Guide

The following sections provide a detailed methodology for a typical bioanalytical workflow using deuterated internal standards for the therapeutic drug monitoring of immunosuppressants in whole blood.

Sample Preparation: Protein Precipitation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control.

-

Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing the deuterated analogues of the analytes dissolved in methanol) to each tube.

-

Protein Precipitation: Add 200 µL of zinc sulfate solution (0.1 M in water) to each tube to precipitate the blood proteins.

-

Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of immunosuppressants.

-

Mobile Phases: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Injection Volume: 10 µL.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

Caption: Bioanalytical workflow for therapeutic drug monitoring.

Caption: Principle of correction using a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry, particularly in regulated bioanalysis and clinical chemistry. Their ability to mimic the behavior of the target analyte while being distinguishable by mass allows for the effective correction of matrix effects, sample preparation variability, and instrumental drift. The use of deuterated standards in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for achieving the highest levels of accuracy and precision in quantitative analysis. As the demand for more sensitive and reliable analytical methods continues to grow, the role of deuterated standards will undoubtedly remain central to the advancement of pharmaceutical and biomedical research.

References

- 1. Mass Spectrometry in Clinical Chemistry: Advancing Biomarker Discovery and Personalized Medicine[v1] | Preprints.org [preprints.org]

- 2. texilajournal.com [texilajournal.com]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of isotope dilution--mass spectrometry for accuracy control of different routine methods used in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accuracy of some routine method used in clinical chemistry as judged by isotope dilution-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Entecavir-d2 in Advancing Hepatitis B Virus Research: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the application of Entecavir-d2 in Hepatitis B Virus (HBV) research. Entecavir is a potent guanosine nucleoside analogue that selectively inhibits HBV polymerase, a critical enzyme in the viral replication cycle. For accurate quantification of Entecavir in complex biological matrices, a stable isotope-labeled internal standard is indispensable. Entecavir-d2 serves this crucial role, ensuring the precision and reliability of bioanalytical methods essential for pharmacokinetic, bioequivalence, and other drug development studies. This document details the core principles of its use, provides validated experimental methodologies, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction to Entecavir and the Role of Entecavir-d2

Entecavir is a cornerstone therapy for chronic HBV infection. It acts as a reverse transcriptase inhibitor, targeting the viral polymerase with high selectivity.[1] To become active, Entecavir is phosphorylated within the cell to its triphosphate form, which then competes with the natural substrate (dGTP) for incorporation into the nascent viral DNA.[1][2] This action effectively terminates DNA chain elongation and halts viral replication.

In the research and clinical development of Entecavir, accurately measuring its concentration in biological samples (e.g., human plasma) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][4] The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). Entecavir-d2, a deuterated analogue of Entecavir, is the ideal IS.[5][6] It is chemically identical to Entecavir, ensuring it behaves similarly during sample extraction and ionization, but its increased mass (due to the deuterium atoms) allows it to be distinguished by the mass spectrometer.[6] This co-eluting, mass-differentiated standard corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Core Application: Bioanalytical Quantification via LC-MS/MS

Entecavir-d2 is primarily intended for use as an internal standard for the quantification of Entecavir by GC- or LC-MS.[1] The most common application is in bioequivalence and pharmacokinetic studies, which require validated methods to measure drug concentrations in plasma over time.[3][4]

Detailed Experimental Protocol (Synthesized Method)

The following protocol is a synthesized representation based on validated methods reported in the literature.[3][4][7][8] It outlines the key steps for quantifying Entecavir in human plasma using Entecavir-d2 as an internal standard.

Objective: To determine the concentration of Entecavir in human plasma samples.

Materials:

-

Human plasma (EDTA as anticoagulant)

-

Entecavir reference standard

-

Entecavir-d2 internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Ammonium hydrogen carbonate (for mobile phase)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of Entecavir (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of Entecavir-d2 (e.g., 1 mg/mL) in the same solvent.

-

Create a series of working standard solutions for the calibration curve by serially diluting the Entecavir stock solution.

-

Create a working solution of the Entecavir-d2 internal standard (e.g., 50 ng/mL).

-

-

Sample Preparation (Protein Precipitation Method):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add a small, precise volume of the Entecavir-d2 IS working solution to each tube (except blank matrix).

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex mix for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto the analytical column.

-

Perform chromatographic separation using a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[3]

-

Use an isocratic or gradient mobile phase to elute the analytes. A common mobile phase consists of acetonitrile and an aqueous component like 10 mM ammonium hydrogen carbonate or water with 0.1% formic acid.[4][8]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion electrospray mode (ESI+).

-

Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are critical for selectivity.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both Entecavir and Entecavir-d2.

-

Calculate the peak area ratio (Entecavir area / Entecavir-d2 area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Entecavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Entecavir analysis.

Table 1: Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

|---|---|---|---|---|

| Entecavir | 278.1 | 152.1 | Positive | [4][5] |

| Entecavir-d2 | 280.1* | 152.1* | Positive | Inferred* |

| Lamivudine (alternative IS) | 230.2 | 112.0 | Positive | [4] |

| Ganciclovir (alternative IS) | 256.0 | - (SIM mode) | Positive | [9] |

*Note: The transition for Entecavir-d2 is inferred based on the known transition of Entecavir and the +2 Da mass shift from deuterium labeling. The product ion is expected to be identical as fragmentation typically occurs elsewhere on the molecule.

Table 2: Chromatographic Conditions and Performance

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm)[3] | XBridge-C18 (4.6x50mm, 5µm)[4] | Xterra MS C18[7] |

| Mobile Phase | Isocratic Elution[3] | 10mM Ammonium Hydrogen Carbonate (pH 10.5) : Methanol (85:15 v/v)[4] | High-pH mobile phase with gradient elution[7] |

| Flow Rate | Not specified | 0.3 mL/min[4] | 0.6 mL/min[8] |

| Linearity Range | 0.1 - 20 ng/mL[3] | 50.0 - 20,000.0 pg/mL[4] | 0.025 - 10 ng/mL |

| LLOQ | 0.1 ng/mL[3] | 50.0 pg/mL[4] | 5 pg/mL[7] |

| Intra-day Precision (%CV) | <15% | 1.2% - 4.2%[4] | <12.3%[7] |

| Inter-day Precision (%CV) | <15% | 1.2% - 4.2%[4] | <3.1%[7] |

| Sample Prep | Protein Precipitation[3] | Solid Phase Extraction[4] | Solid Phase Extraction[7] |

Application in Pharmacokinetic (PK) Studies

A validated bioanalytical method using Entecavir-d2 is fundamental for characterizing the pharmacokinetics of Entecavir. By measuring plasma concentrations at various time points after drug administration, researchers can determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters of Entecavir in Humans (at steady state)

| Parameter | 0.5 mg Dose | 1.0 mg Dose | Reference |

|---|---|---|---|

| Cmax (Peak Concentration) | 4.2 ng/mL | 8.2 ng/mL | |

| Tmax (Time to Peak) | 0.5 - 1.5 hours | 0.5 - 1.5 hours | |

| AUC (Area Under the Curve) | Not Specified | 27.9 ng·h/mL (single dose) | |

| Terminal Elimination Half-life (t½) | ~128-149 hours | ~128-149 hours | |

| Effective Half-life | ~24 hours | ~24 hours |

| Renal Clearance | 62% - 73% of dose | 62% - 73% of dose | |

These data are crucial for establishing dosing regimens, assessing drug exposure in different populations, and understanding potential drug-drug interactions.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate the logical flows and mechanisms central to Entecavir research.

Caption: Bioanalytical workflow for Entecavir quantification.

Caption: Logical workflow of a clinical pharmacokinetic study.

Caption: Mechanism of action of Entecavir in HBV inhibition.

Conclusion

Entecavir-d2 is a critical tool in the field of HBV research and drug development. As a stable isotope-labeled internal standard, it provides the foundation for robust, reliable, and accurate bioanalytical methods. The precise quantification of Entecavir in biological systems, made possible by Entecavir-d2, is essential for defining its pharmacokinetic profile, ensuring therapeutic efficacy, and satisfying regulatory requirements for drug approval and monitoring. The methodologies and data presented in this guide underscore its indispensable role for scientists working to combat chronic Hepatitis B infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research.uniupo.it [research.uniupo.it]

- 6. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Entecavir-d2 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated Entecavir (Entecavir-d2) in preliminary studies, primarily focusing on its crucial role in pharmacokinetic (PK) analysis. While Entecavir is a potent antiviral medication for chronic hepatitis B virus (HBV) infection, Entecavir-d2 serves as a critical analytical tool rather than a therapeutic agent itself. Its use as an internal standard in bioanalytical methods ensures the accuracy and precision of quantifying Entecavir concentrations in biological matrices.

The Significance of Deuterated Internal Standards: The Case of Entecavir-d2

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate measurement. An ideal IS behaves chemically and physically like the analyte of interest (in this case, Entecavir) throughout sample preparation and analysis. This corrects for any potential variability in extraction recovery, matrix effects, and instrument response.[1][2][3]

Deuterated analogs of the analyte, such as Entecavir-d2, are considered the gold standard for internal standards in mass spectrometry-based assays.[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and chromatographic separation.[4] The use of a stable isotope-labeled internal standard like Entecavir-d2 significantly enhances the robustness and reliability of the bioanalytical method.

Experimental Protocol: Quantification of Entecavir in Human Plasma using LC-MS/MS with Entecavir-d2 as an Internal Standard

The following is a representative experimental protocol for the determination of Entecavir concentrations in human plasma, a common procedure in pharmacokinetic studies. This protocol is a composite of methodologies described in various validated bioanalytical assays.[5][6]

2.1. Objective: To accurately quantify the concentration of Entecavir in human plasma samples obtained from subjects in a clinical or preclinical study.

2.2. Materials and Reagents:

-

Entecavir reference standard

-

Entecavir-d2 (internal standard)

-

Human plasma (with anticoagulant, e.g., K3EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium hydrogen carbonate

-

Water (deionized or HPLC grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2.3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.4. Sample Preparation:

A common method for extracting Entecavir from plasma is solid-phase extraction (SPE) or protein precipitation.[5][7]

-

Protein Precipitation:

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the Entecavir-d2 internal standard working solution.

-

Add three volumes of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

-

Wash the cartridge with a mild solvent to remove interferences.

-

Elute Entecavir and Entecavir-d2 from the cartridge with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute as described above.

-

2.5. LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium hydrogen carbonate or water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[5]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: The specific mass transitions for Entecavir and Entecavir-d2 are monitored. For Entecavir, a common transition is m/z 278.1 → 152.1.[5] The transition for Entecavir-d2 would be adjusted based on the number of deuterium atoms.

-

2.6. Calibration and Quality Control:

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Entecavir into blank plasma. These are then processed and analyzed alongside the study samples to ensure the accuracy and precision of the measurements. The concentration of Entecavir in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data from Entecavir Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Entecavir in healthy subjects and specific patient populations, as determined by validated bioanalytical methods likely employing a deuterated internal standard like Entecavir-d2.

Table 1: Single-Dose Pharmacokinetics of Entecavir in Healthy Adults

| Parameter | 0.1 mg Dose | 0.5 mg Dose | 1.0 mg Dose |

| Cmax (ng/mL) | 0.88 ± 0.15 | 4.23 ± 0.76 | 8.26 ± 1.54 |

| AUC (ng·h/mL) | 6.8 ± 1.1 | 30.1 ± 5.1 | 67.9 ± 12.1 |

| Tmax (h) | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 |

| Terminal t1/2 (h) | ~128 - 149 | ~128 - 149 | ~128 - 149 |

| Effective t1/2 (h) | ~24 | ~24 | ~24 |

Data compiled from multiple sources.[8][9][10]

Table 2: Steady-State Pharmacokinetics of Entecavir in Healthy Adults (14-day multiple dosing)

| Parameter | 0.1 mg Once Daily | 0.5 mg Once Daily | 1.0 mg Once Daily |

| Cmax,ss (ng/mL) | 1.1 ± 0.2 | 4.6 ± 0.8 | 9.1 ± 1.7 |